molecular formula C12H15NO3 B1372683 3-(N-benzylacetamido)propanoic acid CAS No. 1181590-67-9

3-(N-benzylacetamido)propanoic acid

Cat. No.: B1372683
CAS No.: 1181590-67-9
M. Wt: 221.25 g/mol
InChI Key: IHCHOLAAQUZREU-UHFFFAOYSA-N
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Description

3-(N-benzylacetamido)propanoic acid is an organic compound with the chemical formula C₁₂H₁₅NO₃. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-benzylacetamido)propanoic acid typically involves the acylation of β-alanine with benzylamine followed by acetylation. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production process. The compound is often produced in high purity forms, suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

3-(N-benzylacetamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its corresponding amines, carboxylic acids, and substituted benzyl derivatives .

Scientific Research Applications

3-(N-benzylacetamido)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-benzylacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-benzylacetamido)propanoic acid is unique due to the presence of both the benzyl and acetyl groups, which confer specific chemical and biological properties. This dual substitution makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[acetyl(benzyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-10(14)13(8-7-12(15)16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCHOLAAQUZREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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